[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate
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Overview
Description
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate is a diacylglycerol, a type of glycerolipid that consists of two fatty acid chains attached to a glycerol backbone. The specific fatty acids in this compound are alpha-linolenic acid (18:3(9Z,12Z,15Z)) and erucic acid (22:1(13Z)). Diacylglycerols play crucial roles in cellular signaling and metabolism, and they are intermediates in the biosynthesis of triglycerides and phospholipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by enzymes such as lipases or by chemical catalysts under controlled conditions. The process generally involves:
Activation of Fatty Acids: The fatty acids are converted to their acyl-CoA derivatives.
Esterification: The acyl-CoA derivatives react with glycerol to form the diacylglycerol.
Purification: The product is purified using techniques such as chromatography.
Industrial Production Methods
In industrial settings, the production of diacylglycerols often involves enzymatic processes due to their specificity and mild reaction conditions. Immobilized lipases are commonly used to catalyze the esterification of glycerol with fatty acids. The reaction is carried out in a solvent-free system or in the presence of a suitable organic solvent to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New diacylglycerols with different fatty acid compositions.
Scientific Research Applications
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in metabolic disorders.
Industry: Utilized in the production of bio-based materials and as an emulsifier in food products.
Mechanism of Action
The mechanism of action of [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate involves its role as a signaling molecule. It activates protein kinase C (PKC) by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This activation triggers multiple cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
DG(183(9Z,12Z,15Z)/180/00): Contains stearic acid instead of erucic acid.
DG(183(6Z,9Z,12Z)/221(13Z)/00): Contains gamma-linolenic acid instead of alpha-linolenic acid.
DG(182(9Z,12Z)/183(9Z,12Z,15Z)/00): Contains linoleic acid and alpha-linolenic acid.
Uniqueness
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate is unique due to its specific combination of alpha-linolenic acid and erucic acid, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C43H76O5 |
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Molecular Weight |
673.1 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,23,41,44H,3-5,7,9-11,13,15-16,20-22,24-40H2,1-2H3/b8-6-,14-12-,19-17-,23-18-/t41-/m0/s1 |
InChI Key |
DBEOEBUOSXYDLR-OBJNFHFWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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